molecular formula C21H19F2N3O2 B2524940 N-(3,4-difluorophenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide CAS No. 946216-51-9

N-(3,4-difluorophenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide

Cat. No. B2524940
M. Wt: 383.399
InChI Key: HVHUFKDZZNZNEF-UHFFFAOYSA-N
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Description

The compound N-(3,4-difluorophenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide is a synthetic organic molecule that appears to be related to various pyridazine derivatives with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the related structures suggest that it may possess interesting chemical and biological properties worth exploring.

Synthesis Analysis

The synthesis of related pyridazine derivatives often involves multi-step reactions starting from simple precursors. For instance, the synthesis of 4-(3-trifluoromethylphenyl)pyridazine derivatives was achieved in five steps starting from ethyl 2-(3-trifluoromethylphenyl)acetate, yielding a moderate total yield of 51.5% . This suggests that the synthesis of N-(3,4-difluorophenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide could also involve a multi-step process, potentially starting from a difluorophenyl acetate derivative and involving the formation of the pyridazine core followed by further functionalization.

Molecular Structure Analysis

The molecular structure of pyridazine derivatives is characterized by a six-membered ring containing two nitrogen atoms opposite each other. The presence of substituents like the 3,4-difluorophenyl and p-tolyl groups can significantly influence the electronic distribution and steric hindrance within the molecule, which in turn can affect its reactivity and interaction with biological targets .

Chemical Reactions Analysis

Pyridazine derivatives are known to participate in various chemical reactions. The reactivity of such compounds is often centered around the pyridazine ring, which can undergo nucleophilic substitution, addition, or other transformations depending on the substituents present . The specific reactions of N-(3,4-difluorophenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide would depend on the functional groups present and their relative positions on the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazine derivatives can vary widely depending on their specific structure. For example, the introduction of electron-withdrawing or electron-donating groups can affect the compound's acidity, basicity, solubility, and stability . The presence of the difluorophenyl group in the compound suggests it may have increased electronegativity and potentially greater metabolic stability, which could be beneficial for its biological activity.

Scientific Research Applications

Heterocyclic Compound Synthesis

This compound is involved in the synthesis of heterocyclic compounds, offering a platform for creating diverse chemical entities. For instance, the synthesis of new dihydropyridines, dihydropyridazines, and thiourea derivatives has been reported through reactions involving similar anilide structures. Such compounds have been synthesized and characterized, suggesting the potential of N-(3,4-difluorophenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide as a precursor or intermediate in creating novel heterocycles with potential applications in medicinal chemistry and materials science (Hafiz, Ramiz, & Sarhan, 2011).

Antitumor Activities

Compounds with structural similarities to N-(3,4-difluorophenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide have been evaluated for their antitumor activities. For example, research into 3-(2,4-dichlorophenyl)-2-phenyl-5-(p-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has shown promising anticancer activities against human lung adenocarcinoma and gastric cancer cell lines (Liu, Zhao, & Lu, 2020).

Antimicrobial Evaluation

Another area of research involves the synthesis of new pyridine-based heterocycles incorporating a butanamide moiety for antimicrobial evaluation. Such studies demonstrate the utility of these compounds in generating materials with moderate antimicrobial activity, which could lead to the development of new antimicrobial agents (Darwish, Kheder, & Farag, 2010).

Synthetic Routes and Chemical Properties

Research also delves into the synthetic routes and chemical properties of compounds like N-(3,4-difluorophenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide. The synthetic importance and versatility of related butanamide compounds in heterocyclic chemistry have been reviewed, highlighting methods for their preparation and their use as precursors for various heterocyclic compounds (Fadda, Abdel‐Galil, & Elattar, 2015).

properties

IUPAC Name

N-(3,4-difluorophenyl)-4-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F2N3O2/c1-14-4-6-15(7-5-14)19-10-11-21(28)26(25-19)12-2-3-20(27)24-16-8-9-17(22)18(23)13-16/h4-11,13H,2-3,12H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVHUFKDZZNZNEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-difluorophenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide

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